5-Amino-2,3-dicyano-1,4-naphthoquinone
Overview
Description
5-Amino-2,3-dicyano-1,4-naphthoquinone is an organic compound with the molecular formula C12H5N3O2. It is known for its distinctive blue to dark blue powder or crystal appearance . This compound is a derivative of naphthoquinone, characterized by the presence of amino and cyano groups at specific positions on the naphthoquinone ring.
Mechanism of Action
Mode of Action
It is known that naphthoquinones can interact with biological targets through redox cycling, generating reactive oxygen species (ros) that can cause oxidative stress and potentially lead to cell death .
Biochemical Pathways
Naphthoquinones, in general, are known to interfere with various cellular processes, including cellular respiration and DNA synthesis . The downstream effects of these interactions can include cell cycle arrest, apoptosis, and autophagy .
Result of Action
Naphthoquinones are generally known to induce oxidative stress, which can lead to various cellular responses, including cell cycle arrest, apoptosis, and autophagy .
Biochemical Analysis
Biochemical Properties
5-Amino-2,3-dicyano-1,4-naphthoquinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in redox reactions, thereby affecting cellular oxidative stress levels . The compound’s interaction with proteins often involves the formation of covalent bonds, leading to alterations in protein function and stability .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound can act as an enzyme inhibitor, blocking the active sites of enzymes and preventing substrate binding . This inhibition can lead to a cascade of biochemical changes within the cell, ultimately affecting cellular function and viability .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as tumor suppression and antimicrobial activity . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in redox reactions and cellular respiration . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness .
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria and nucleus . Its activity and function are influenced by its localization, with mitochondrial localization being associated with the induction of apoptosis and oxidative stress . Post-translational modifications and targeting signals play a role in directing the compound to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,3-dicyano-1,4-naphthoquinone typically involves the Diels-Alder reaction of its derivatives with different dienes to afford corresponding adducts. These adducts can be further oxidized under alkaline conditions to convert into quinones. For instance, the reaction of this compound with arylamines produces a variety of derivatives, indicating the compound’s versatility in forming dyes for optical information-recording media.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of Lewis acid catalysts such as BiCl3 has been reported to facilitate the synthesis of related naphthoquinone derivatives under mild and sustainable reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2,3-dicyano-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino and cyano groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Alkaline conditions are commonly used for the oxidation of this compound to quinones.
Reduction: Reducing agents such as sodium borohydride can be used for the reduction to hydroquinones.
Substitution: Aryl amines are commonly used in substitution reactions to form derivatives.
Major Products:
Oxidation Products: Quinones
Reduction Products: Hydroquinones
Substitution Products: Various derivatives formed with aryl amines.
Scientific Research Applications
5-Amino-2,3-dicyano-1,4-naphthoquinone has several scientific research applications, including:
Comparison with Similar Compounds
- 6-Amino-2,3-dicyano-1,4-naphthoquinone
- 2-Amino-1,4-naphthoquinone
- 1,4-Naphthoquinone
Comparison: 5-Amino-2,3-dicyano-1,4-naphthoquinone is unique due to the presence of both amino and cyano groups at specific positions on the naphthoquinone ring. This structural feature imparts distinctive electrochemical properties and fluorescence characteristics, making it suitable for applications in dye synthesis and optical materials .
Properties
IUPAC Name |
5-amino-1,4-dioxonaphthalene-2,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5N3O2/c13-4-7-8(5-14)12(17)10-6(11(7)16)2-1-3-9(10)15/h1-3H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBGDHHYNYTXFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C(=C(C2=O)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346671 | |
Record name | 5-Amino-2,3-dicyano-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68217-29-8 | |
Record name | 5-Amino-2,3-dicyano-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2,3-dicyano-1,4-naphthoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction described in the research papers regarding 5-Amino-2,3-dicyano-1,4-naphthoquinone?
A1: Both research papers [, ] explore the reaction of this compound with various anilines (arylamines). The papers aim to investigate the reactivity of the amino group in the this compound structure and identify the products formed during these reactions.
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